(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H19BClNO2 and its molecular weight is 267.56 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets could be various organic compounds that participate in this reaction.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid would interact with a palladium catalyst and another organic compound . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which acts as a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
As a reagent in the suzuki-miyaura cross-coupling reaction, this compound would be involved in the synthesis of various biaryl compounds . These biaryl compounds could then participate in numerous biochemical pathways, depending on their specific structures.
Pharmacokinetics
As a boronic acid, it is likely to have good stability under normal conditions .
Result of Action
The result of the action of this compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds can have various molecular and cellular effects, depending on their specific structures.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is stable under normal conditions but may decompose under high temperatures . It should be stored in a dry, cool place, away from sources of ignition and flammable materials . Safety measures should be taken to avoid skin, eye, and mucous membrane contact .
Biochemical Analysis
Biochemical Properties
(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols and other nucleophiles, which makes it useful in the study of enzyme mechanisms and protein interactions. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of proteases by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in gene transcription .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cellular function, such as enhancing cell signaling and gene expression. At high doses, this compound can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant biological effects are observed .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Properties
IUPAC Name |
[4-chloro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAVYJGYISBPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160682 | |
Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704080-68-1 | |
Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704080-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.